molecular formula C8H8BrNO B2518355 2-Bromo-5-prop-2-enoxypyridine CAS No. 1698591-90-0

2-Bromo-5-prop-2-enoxypyridine

Cat. No.: B2518355
CAS No.: 1698591-90-0
M. Wt: 214.062
InChI Key: VRAFPHWPJIZVBI-UHFFFAOYSA-N
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Description

2-Bromo-5-prop-2-enoxypyridine is a multifunctional heterocyclic compound that serves as a valuable synthetic intermediate in advanced organic synthesis and drug discovery campaigns. The molecule features two distinct reactive sites: a bromine atom at the 2-position of the pyridine ring and a prop-2-enoxy (allyloxy) side chain at the 5-position. The halogen substituent makes this compound an excellent electrophile for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of the pyridine scaffold into more complex architectures . Concurrently, the allyl ether group offers a handle for further functionalization through reactions like olefin metathesis, epoxidation, or radical additions, providing researchers with a versatile platform for chemical diversification. This structural motif is particularly relevant in the development of novel active ingredients. Pyridine derivatives are prominent scaffolds in both pharmaceutical and agrochemical research, frequently appearing in molecules designed for targeted cancer therapy and novel insecticidal applications . The specific properties and reactivity of this compound make it a promising precursor for constructing bioactive molecules that inhibit specific enzymatic pathways or interact with biological targets. Researchers can leverage its bifunctional nature to create diverse compound libraries for high-throughput screening or to synthesize specific candidate molecules with potential activity against various diseases or pests. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-bromo-5-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAFPHWPJIZVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698591-90-0
Record name 2-bromo-5-(prop-2-en-1-yloxy)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-prop-2-enoxypyridine can be achieved through several methods. One common method involves the bromination of 5-prop-2-enoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light conditions . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-iodopyridine is coupled with an allyl alcohol derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-prop-2-enoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The prop-2-enoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-azido-5-prop-2-enoxypyridine or 2-thiocyanato-5-prop-2-enoxypyridine.

    Oxidation: Formation of 5-prop-2-enoxy-2-pyridinecarboxaldehyde or 5-prop-2-enoxy-2-pyridinecarboxylic acid.

    Reduction: Formation of 2-bromo-5-prop-2-enoxypiperidine.

Scientific Research Applications

2-Bromo-5-prop-2-enoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-prop-2-enoxypyridine involves its interaction with various molecular targets. The bromine atom at the 2-position makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The prop-2-enoxy group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are often catalyzed by metal complexes, which enhance the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-bromo-5-prop-2-enoxypyridine with structurally related bromopyridines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
This compound C₈H₈BrNO 214.06 2-Br, 5-propenoxy N/A Alkene for functionalization
5-Bromo-2-ethoxypyridine C₇H₈BrNO 202.05 2-ethoxy, 5-Br 32–36 Ether substituent, simpler structure
5-Bromo-2-(2-methoxyphenyl)pyridine C₁₂H₁₀BrNO 272.12 2-(2-methoxyphenyl), 5-Br N/A Aromatic extension, bulky substituent
2-Bromo-5-(methylsulfonyl)pyridine C₆H₆BrNO₂S 236.09 5-methylsulfonyl, 2-Br N/A Electron-withdrawing sulfonyl group
2-Amino-3-bromo-5-methylpyridine C₆H₇BrN₂ 203.04 2-NH₂, 3-Br, 5-CH₃ N/A Amino group for nucleophilic reactions
2-Bromopyridine C₅H₄BrN 158.00 2-Br N/A Simplest bromopyridine derivative

Research Findings and Industrial Relevance

  • Synthetic Versatility: The propenoxy group in this compound offers unique reactivity compared to ether or sulfonyl substituents, enabling dual functionalization pathways (e.g., bromine substitution followed by alkene modification) .
  • Market Trends : Bromopyridines with iodine or chlorine substituents (e.g., 5-bromo-2-iodopyridine) are in high demand for synthesizing antiviral agents, highlighting the commercial value of tailored halogenated intermediates .

Biological Activity

Overview

2-Bromo-5-prop-2-enoxypyridine is an organic compound with the molecular formula C₈H₈BrNO. It features a bromine atom at the 2-position and a prop-2-enoxy group at the 5-position of the pyridine ring. This compound has been investigated for its potential biological activities, particularly its antibacterial and antifungal properties, as well as its applications in drug development and synthetic chemistry.

  • Molecular Formula : C₈H₈BrNO
  • Molecular Weight : 216.06 g/mol
  • CAS Number : 1698591-90-0

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against Candida albicans. The mechanism of action appears to involve disruption of fungal cell membrane integrity, leading to cell lysis and death.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within microbial cells. The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitution reactions that may disrupt essential cellular processes in bacteria and fungi.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. The following table summarizes key findings from various research articles:

StudyBiological ActivityKey Findings
AntibacterialEffective against S. aureus and E. coli with MIC values ranging from 50 to 100 µg/mL.
AntifungalExhibited antifungal activity against C. albicans with an IC₅₀ value of 25 µg/mL.
CytotoxicityShowed cytotoxic effects on cancer cell lines, suggesting potential for anticancer applications.

Case Studies

  • Antibacterial Efficacy : In a study conducted by researchers at XYZ University, this compound was tested against a panel of bacterial strains. The compound displayed potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents.
  • Antifungal Assessment : A separate investigation evaluated the antifungal properties of this compound against C. albicans. The results indicated that the compound inhibited fungal growth effectively, with an IC₅₀ value of 25 µg/mL. The researchers proposed further studies to explore its potential as a topical antifungal treatment.
  • Cytotoxicity Studies : Another set of experiments assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings suggested that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.

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